1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol

Conformational restriction Scaffold pre-organization Ligand design

This compound features a quaternary-like sp3 center bearing two orthogonal amine handles. The vicinal 1,2-aminoalcohol enables bidentate metal chelation and chiral-auxiliary applications, while the pendant aminomethyl group permits rapid SAR derivatization. Pre-organized conformation ideal for fragment-based drug discovery targeting β3-adrenergic, NMDA, or chelator programs. Available in >95% purity with flexible sizing for exploratory research and scale-up.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B13190109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(CN)O)CN
InChIInChI=1S/C10H22N2O/c11-7-9(13)6-10(8-12)4-2-1-3-5-10/h9,13H,1-8,11-12H2
InChIKeyMAZGWAHGXPQTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol – A Procurement-Focused Structural and Pharmacophoric Primer


1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol (CAS 2059944-13-5) is a C10H22N2O 1,2-aminoalcohol bearing a geminally disubstituted cyclohexyl ring at the C1 position, where both an aminomethyl (–CH2NH2) group and a 2-hydroxy-3-aminopropyl chain are attached to the same cyclohexyl carbon . This creates a quaternary-like carbon center absent in simpler cyclohexylpropanolamine analogs. The compound belongs to two pharmacologically significant structural classes: it is a cyclohexyl(alkyl)propanolamine, a scaffold associated with β3-adrenergic receptor agonism [1], and also shares the amino-alkyl-cyclohexane motif common to NMDA receptor channel blockers such as memantine and MRZ 2/579 [2]. Its vicinal 1,2-aminoalcohol motif additionally confers metal-chelating and chiral-auxiliary potential not available to 1,3-aminoalcohol isomers [3].

Why 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol Cannot Be Replaced by Simpler Cyclohexylpropanolamines


Close structural analogs such as 1-amino-3-cyclohexylpropan-2-ol (CAS 186194-84-3, C9H19NO, MW 157.25) lack the geminal aminomethyl substituent at the cyclohexyl C1 position and therefore possess only a single amine group with a directly cyclohexyl-attached methylene chain . This structural simplification eliminates the quaternary-like carbon center and reduces the total hydrogen-bond donor count from three to two, altering both conformational pre-organization and intermolecular interaction capacity. Isomeric 1,3-aminoalcohols such as 3-amino-2-(cyclohexylmethyl)-1-propanol (CAS 1251261-18-3, C10H21NO, MW 171.28) relocate the hydroxyl group, destroying the vicinal 1,2-aminoalcohol motif required for bidentate metal chelation [1]. Ether-linked variants (e.g., 1-amino-3-(cyclohexyloxy)propan-2-ol, CAS 89100-83-4) introduce an oxygen atom that alters both metabolic stability and hydrogen-bonding geometry . These structural differences are not cosmetic; they fundamentally change receptor-binding pharmacophore geometry, as demonstrated by the broad potency range (IC50 1.3–245 µM) observed across 36 amino-alkyl-cyclohexane NMDA antagonists where even minor alkyl substitution changes produced large affinity shifts [2].

Quantitative Differential Evidence Guide for 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol Versus Closest Analogs


Geminal Disubstitution at Cyclohexyl C1 Creates a Quaternary-Like Carbon Center Absent in Mono-Substituted Analogs

1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol features a cyclohexyl C1 carbon simultaneously bonded to an aminomethyl group (–CH2NH2) and a 2-hydroxy-3-aminopropyl chain, creating a quaternary-like sp3 center. By contrast, the closest analog 1-amino-3-cyclohexylpropan-2-ol (CAS 186194-84-3) has a simple methylene linker to the cyclohexyl ring, leaving the cyclohexyl C1 as a tertiary carbon with a single exocyclic substituent . This gem-disubstitution eliminates free rotation about the C1–Cα bond and pre-organizes the two amine-bearing arms into a defined spatial relationship. In the amino-alkyl-cyclohexane NMDA antagonist series, the degree and position of alkyl substitution on the cyclohexane ring is a primary determinant of receptor affinity, with Ki values spanning a 95-fold range (1.5–143 µM) across 36 analogs tested in [3H]-(+)-MK-801 binding assays [1].

Conformational restriction Scaffold pre-organization Ligand design

NMDA Receptor Channel Blockade: Class-Level Potency Ranging from Low Micromolar to Sub-Micromolar IC50 Across Amino-Alkyl-Cyclohexane Derivatives

The amino-alkyl-cyclohexane structural class, to which 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol belongs, has been systematically characterized for NMDA receptor antagonism. In a benchmark study of 36 amino-alkyl-cyclohexane derivatives, compounds displaced [3H]-(+)-MK-801 binding to rat cortical membranes with Ki values between 1.5 and 143 µM and antagonized NMDA-evoked currents in cultured hippocampal neurones with IC50 values ranging from 1.3 to 245 µM at −70 mV, in a use- and strongly voltage-dependent manner (δ 0.55–0.87) [1][2]. The reference compound MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane) exhibited an IC50 of 1.29 µM against steady-state currents, Kd (Koff/Kon) of 1.87 µM, and protected cultured cortical neurones against glutamate toxicity with an IC50 of 2.16 ± 0.03 µM [1]. MRZ 2/579 was 3-fold more potent than memantine at NR1a/2C and NR1a/2D subtypes (IC50 ≈ 0.49 µM across all subtypes) [1]. Clinically, memantine acts as a moderate-affinity uncompetitive NMDA antagonist with an IC50 of 0.79 ± 0.02 µM at human GluN1/GluN2A receptors at −70 mV [3]. The additional aminomethyl group and 1,2-aminoalcohol motif in the target compound may further modulate channel binding kinetics relative to mono-amino cyclohexane derivatives, although direct head-to-head data are not yet reported.

NMDA receptor antagonism Neuroprotection Excitotoxicity

Beta-3 Adrenergic Receptor Agonist Pharmacophore: Cyclohexyl(alkyl)propanolamine Scaffold with Dual Amine Decoration

Patent literature from Sanofi-Aventis explicitly establishes that certain propanolamines bearing a cyclohexyl(alkyl) group on the amine nitrogen possess powerful agonist activity at the β3-adrenergic receptor, enabling therapeutic applications in obesity, type 2 diabetes, irritable bowel syndrome (IBS), and urinary incontinence [1][2][3]. The general structural formula (I) in these patents encompasses the 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol scaffold, where the propanolamine backbone is directly linked to the cyclohexyl ring via the C1 position. Unlike aryloxypropanolamine β3-agonists such as SB-226552 (CAS 883724-08-1) or phenoxypropanolamine derivatives, which rely on an ether-linked aromatic group, the target compound provides a purely alicyclic cyclohexyl pharmacophore with an additional pendant aminomethyl group [1]. This structural distinction may reduce phase I metabolic N-dealkylation, a known liability of certain arylpropanolamine β3-agonists where oxidative N-dealkylation generates potent α1-adrenergic agonist metabolites at 0.01–2% conversion [4]. The dual-amine architecture also offers an additional derivatization handle (the free –CH2NH2 group) not present in simpler cyclohexyl(alkyl)propanolamines, enabling modular SAR exploration.

β3-adrenoceptor agonism Metabolic disease Gastrointestinal motility

Vicinal 1,2-Aminoalcohol Motif Enables Bidentate Metal Chelation and Chiral Auxiliary Applications Not Possible with 1,3-Aminoalcohol Isomers

The target compound contains a vicinal 1,2-aminoalcohol motif (amino at C1, hydroxyl at C2 of the propanol chain) that can function as a bidentate ligand for metal ions, a property extensively exploited in asymmetric catalysis. Cyclic 1,2-aminoalcohols have been patented as chiral auxiliaries for asymmetric Grignard synthesis, enabling preparation of enantiomerically pure α,α-disubstituted-α-hydroxy acetic acids with high stereoselectivity [1]. By contrast, the isomer 3-amino-2-(cyclohexylmethyl)-1-propanol (CAS 1251261-18-3) positions the amino and hydroxyl groups in a 1,3-relationship (C10H21NO, MW 171.28), which cannot form the stable five-membered chelate ring characteristic of 1,2-aminoalcohol–metal complexes [2]. Research on chiral amino alcohols containing cyclohexyl groups has demonstrated that cyclohexyl-substituted 1,2-aminoalcohols serve as effective ligands in asymmetric catalytic reactions, with enantioselectivities compared to their phenyl counterparts [3]. Additionally, polymer-supported chiral 1,2-aminoalcohols derived from biomass have been developed for asymmetric alkylation applications [4]. The target compound's dual-amine, 1,2-aminoalcohol architecture thus combines chelating capacity with an additional distal amine for further functionalization, a feature unavailable in simpler 1,2-aminoalcohols or 1,3-aminoalcohol isomers.

Asymmetric synthesis Chiral auxiliaries Metal chelation Catalyst ligands

High-Value Application Scenarios for 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol Based on Evidence-Supported Differentiation


β3-Adrenergic Receptor Agonist Lead Optimization: Metabolic Stability-Driven Scaffold Selection

Medicinal chemistry teams pursuing β3-AR agonists for obesity, type 2 diabetes, IBS, or overactive bladder can deploy 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol as a core scaffold that circumvents the oxidative N-dealkylation metabolic liability documented for aryloxypropanolamine β3-agonists (0.01–2% conversion to potent α1-adrenergic metabolites) [1]. The alicyclic cyclohexyl group in the target compound eliminates the aromatic ether substructure that is the substrate for this metabolic pathway. The pendant aminomethyl group additionally provides a modular handle for amide, sulfonamide, or reductive amination derivatization to rapidly generate analog libraries for SAR exploration within the cyclohexyl(alkyl)propanolamine β3-agonist pharmacophore space defined by Sanofi-Aventis patents [2][3].

NMDA Receptor Pharmacology: Probing Structure–Affinity Relationships at the Channel Pore Binding Site

The amino-alkyl-cyclohexane class exhibits a 95-fold range in [3H]-(+)-MK-801 binding affinity (Ki 1.5–143 µM) and a 188-fold range in functional NMDA receptor blockade (IC50 1.3–245 µM), with substitution pattern on the cyclohexane ring being a primary determinant of potency [1]. The target compound's unique dual-amine, 1,2-aminoalcohol architecture represents an unexplored substitution motif within this class. Researchers investigating subtype-selective NMDA receptor antagonists or voltage-dependent channel blockers can use this compound to test whether the additional hydrogen-bonding capacity (3 donors, 3 acceptors) and chelating 1,2-aminoalcohol motif confer altered blocking kinetics or subtype selectivity relative to reference compounds such as MRZ 2/579 (IC50 1.29 µM, Kd 1.87 µM) and memantine (IC50 0.79 µM) [1][4].

Asymmetric Catalysis and Chiral Ligand Development: 1,2-Aminoalcohol as a Bidentate Chelating Core

The vicinal 1,2-aminoalcohol motif in 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol is a mechanistically essential feature for forming stable five-membered metallacycle complexes with transition metals (e.g., Rh, Pd, Cu), a property exploited in patented asymmetric Grignard synthesis methodologies using cyclic 1,2-aminoalcohol auxiliaries [5]. The cyclohexyl group provides steric bulk that can influence enantioselectivity, as demonstrated in studies comparing cyclohexyl-substituted chiral amino alcohol ligands with their phenyl counterparts in asymmetric catalytic reactions [6]. The second, distal amine group (the –CH2NH2 on the cyclohexyl ring) offers an orthogonal attachment point for immobilization on solid supports or for introducing additional chiral elements, making this compound a versatile chiral scaffold for asymmetric synthesis method development.

Conformationally Constrained Fragment-Based Drug Discovery: Exploiting the Quaternary-Like Carbon Center

The gem-disubstituted cyclohexyl C1 creates a quaternary-like sp3 center that severely restricts rotational freedom about the C1–Cα bond, pre-organizing the two amino-bearing arms into a defined spatial orientation . This conformational constraint is valuable in fragment-based drug discovery (FBDD), where rigid fragments generally yield higher ligand efficiency upon elaboration than flexible ones due to reduced entropic penalty upon target binding. The compound's moderate LogP (0.605) and balanced H-bond donor/acceptor profile (3 donors, 3 acceptors, TPSA 72.27 Ų) position it within favorable physicochemical space for CNS drug discovery , while the dual amine functionality enables rapid generation of fragment libraries via parallel amide coupling or sulfonamide formation.

Quote Request

Request a Quote for 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.